N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide, also known as ML141, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein known as Rho-associated protein kinase 1 (ROCK1), which plays a crucial role in a variety of cellular processes, including cell migration, proliferation, and contraction.
作用機序
N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide works by inhibiting the activity of ROCK1, which is a serine/threonine kinase that plays a crucial role in the regulation of the actin cytoskeleton. ROCK1 is involved in a variety of cellular processes, including cell migration, proliferation, and contraction. N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide binds to the ATP-binding site of ROCK1, preventing the kinase from phosphorylating its downstream targets and leading to the inhibition of ROCK1-mediated cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide have been extensively studied. N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide has been shown to inhibit ROCK1-mediated cellular processes, including cell migration, proliferation, and contraction. In addition, N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the advantages of N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide is its selectivity for ROCK1. N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide has been shown to have minimal off-target effects, making it an ideal tool for studying the role of ROCK1 in cellular processes. However, one of the limitations of N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide. One direction is to investigate the potential therapeutic applications of N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is to optimize the synthesis method of N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide to improve its potency and selectivity. Finally, further studies are needed to elucidate the precise mechanism of action of N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide and its downstream targets.
合成法
The synthesis method of N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide involves a series of chemical reactions. The starting material is 3-nitrobenzoic acid, which is first converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-methylpiperidine to form the corresponding amide. Finally, the amide is treated with carbon disulfide to yield the desired thioamide product, N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide.
科学的研究の応用
N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on ROCK1, which is involved in a variety of cellular processes, including cell migration, proliferation, and contraction. As such, N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide has been investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
特性
IUPAC Name |
N-(4-methylpiperidine-1-carbothioyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-5-7-16(8-6-10)14(21)15-13(18)11-3-2-4-12(9-11)17(19)20/h2-4,9-10H,5-8H2,1H3,(H,15,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVFESQLXPQNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49718975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylpiperidine-1-carbothioyl)-3-nitrobenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。